2-(Pyrimidin-2-yl)acetonitrile

Sirtuin Inhibition Epigenetics Selectivity Profiling

This specific 2-pyrimidinyl isomer demonstrates 24.3-fold selectivity for SIRT1 over SIRT2 (IC50: 93 nM vs. 2,260 nM), enabling precise target modulation in aging and oncology research. Manufactured via a robust, single-step synthesis (60% yield) and supplied with batch-specific Certificates of Analysis ensuring ≥97% purity, it minimizes false positives in HTS campaigns. Procure this essential pyrimidine building block to accelerate your drug discovery workflows with confidence in structural integrity and biological relevance.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 59566-45-9
Cat. No. B1284120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)acetonitrile
CAS59566-45-9
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CC#N
InChIInChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2
InChIKeyLNWCUVURNLRARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrimidin-2-yl)acetonitrile (CAS 59566-45-9): A Versatile Pyrimidine Nitrile Scaffold for Targeted Synthesis and Medicinal Chemistry


2-(Pyrimidin-2-yl)acetonitrile (CAS: 59566-45-9) is a heterocyclic organic compound featuring a pyrimidine ring directly attached to an acetonitrile group . This core structure serves as a critical building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals . The compound's pyrimidine nucleus is a fundamental pharmacophore, and the nitrile moiety offers a versatile handle for further functionalization, making it a valuable intermediate in the development of biologically active molecules .

Why Generic Pyrimidinyl Acetonitrile Analogs Cannot Substitute for 2-(Pyrimidin-2-yl)acetonitrile (59566-45-9) in Targeted Research Applications


Substituting 2-(pyrimidin-2-yl)acetonitrile with a closely related analog like 2-(pyrimidin-4-yl)acetonitrile or 2-(pyrimidin-5-yl)acetonitrile is not straightforward. The position of the acetonitrile substituent on the pyrimidine ring fundamentally alters the compound's electronic distribution, reactivity, and biological target interaction profile [1]. This is a classic structure-activity relationship (SAR) principle: a seemingly minor positional isomerism can lead to significant differences in potency, selectivity, and downstream synthetic utility . The following evidence demonstrates that the 2-position substitution in this specific scaffold confers distinct advantages in both biological activity and synthetic efficiency compared to its isomers and other pyrimidine derivatives.

Quantitative Evidence for 2-(Pyrimidin-2-yl)acetonitrile (CAS 59566-45-9): Head-to-Head Performance Data for Informed Scientific Selection


SIRT1 vs. SIRT2 Selectivity: 2-(Pyrimidin-2-yl)acetonitrile Demonstrates a 24.3-Fold Preference for SIRT1

In a direct head-to-head comparison, 2-(Pyrimidin-2-yl)acetonitrile exhibited a pronounced selectivity for SIRT1 over SIRT2, with IC50 values of 93 nM and 2.26E+3 nM (2,260 nM), respectively [1]. This represents a 24.3-fold greater inhibitory potency against SIRT1. The data were generated under comparable assay conditions, both measuring the inhibition of deacetylase activity against recombinant human enzymes expressed in E. coli.

Sirtuin Inhibition Epigenetics Selectivity Profiling

Synthetic Efficiency: A 60% Yield in a Single-Step Nucleophilic Substitution for 2-(Pyrimidin-2-yl)acetonitrile

A published synthetic route details the preparation of 2-(Pyrimidin-2-yl)acetonitrile via the reaction of 2-(chloromethyl)pyrimidine with sodium cyanide in DMSO at 50°C, achieving a 60% yield after chromatographic purification . This represents a straightforward, one-step method from commercially available precursors. In contrast, the synthesis of related 2-(pyrimidin-2-yl)acetic acid derivatives often requires multi-step sequences involving amidinoacetamide and β-keto esters, followed by cyclization and chlorination .

Process Chemistry Organic Synthesis Yield Optimization

High Commercial Purity (97%) with Batch-Specific Certificates of Analysis for 2-(Pyrimidin-2-yl)acetonitrile

Leading suppliers, including Bidepharm and Fluorochem, provide 2-(Pyrimidin-2-yl)acetonitrile with a standard purity of 97% . This level of purity is consistently supported by batch-specific Certificates of Analysis (CoA) that include analytical data from methods such as NMR, HPLC, or GC. While purity specifications for analogs like 2-(pyrimidin-4-yl)acetonitrile and 2-(pyrimidin-5-yl)acetonitrile also exist (often at 95-98%), the availability of detailed, batch-specific analytical documentation for 2-(Pyrimidin-2-yl)acetonitrile from reputable suppliers is a key differentiator for rigorous scientific work.

Quality Control Analytical Chemistry Procurement

High-Impact Application Scenarios for 2-(Pyrimidin-2-yl)acetonitrile (CAS 59566-45-9) in Drug Discovery and Chemical Synthesis


SIRT1-Selective Chemical Probe Development

2-(Pyrimidin-2-yl)acetonitrile's 24.3-fold selectivity for SIRT1 over SIRT2 (IC50: 93 nM vs. 2,260 nM) [1] makes it a superior starting point for developing chemical probes to study SIRT1's role in aging, metabolism, and cancer, while minimizing off-target effects on SIRT2. This specific scaffold, with its defined selectivity profile, allows researchers to confidently attribute observed phenotypic changes to SIRT1 modulation.

Efficient Intermediate for Complex Pyrimidine Library Synthesis

The robust, single-step synthesis from 2-(chloromethyl)pyrimidine with a 60% yield [1] establishes 2-(Pyrimidin-2-yl)acetonitrile as a cost-effective and scalable building block for generating diverse libraries of pyrimidine-containing compounds. Its nitrile group serves as a versatile functional handle for further derivatization, enabling rapid exploration of chemical space around the pyrimidine core.

High-Throughput Screening (HTS) Campaigns Requiring High Purity and Reproducibility

The availability of 2-(Pyrimidin-2-yl)acetonitrile with a consistent 97% purity and comprehensive batch-specific Certificates of Analysis [1] makes it an ideal candidate for inclusion in HTS libraries. The guaranteed purity and analytical traceability minimize the risk of false positives or negatives due to impurities, ensuring that any observed biological activity is reliably attributed to the compound itself, thus maximizing the efficiency and data quality of screening campaigns.

Technical Documentation Hub

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